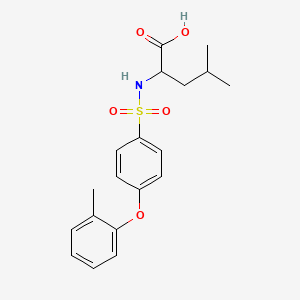

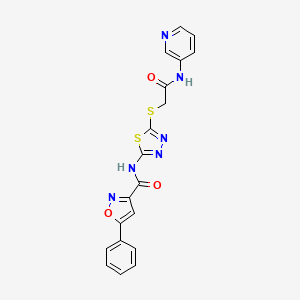

((4-(o-Tolyloxy)phenyl)sulfonyl)leucine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related sulfonamide-based compounds involves innovative approaches, including the use of cyclic sulfonamide precursors, which are prepared following stereoselective intramolecular Heck reactions. These precursors undergo double reductions to furnish amino products, where the aryl sulfonyl moiety acts both as an N-protecting group and an aryl donor (Evans, 2007). Additionally, the synthesis of enantiomerically pure compounds involving sulfone and sulfoxide groups demonstrates the nuanced control achievable in the Diels–Alder reactions, influencing the π-facial selectivity and the syn-adducts formation (Ruano et al., 2000).

Molecular Structure Analysis

The molecular structure and crystal packing of sulfone compounds reveal charge redistribution phenomena, where charge transfer mainly occurs from the amino to the sulfonyl group, impacting the molecular geometry and intermolecular interactions. The structure-property relationships are highlighted by the correlation between structural distortions and electronic substituent effects (Bertolasi et al., 1993).

Chemical Reactions and Properties

In the realm of peptide synthesis, sulfonamides and sulfones play a pivotal role, showcasing their utility in increasing the hydrophilicity of protected intermediates and facilitating complex peptide formations (Bindewald et al., 2009). Moreover, the study of amino acids and sulfonated azo dyes interactions provides insights into biomolecular recognition processes, essential for understanding protein-glycosaminoglycan interactions (Ojala et al., 1996).

Physical Properties Analysis

The examination of complexes between L-leucine and its precipitants demonstrates the importance of molecular packing and intermolecular forces in dictating the solubility and stability of the complexes, emphasizing the role of van der Waals stacking and hydrogen-bonded molecular double layers (Hasegawa et al., 1998).

Chemical Properties Analysis

The creation of novel sulfonated polyimides and their application in fuel cell technology illustrate the chemical versatility of sulfonated compounds. These studies showcase the development of materials with high proton conductivity and water stability, essential for advancing fuel cell membranes (Fang et al., 2002).

Wissenschaftliche Forschungsanwendungen

Leucine as a Pharmaconutrient

Leucine, a branched-chain amino acid, has been extensively studied for its role as a pharmaconutrient. It is known to function not only as a building block for protein synthesis but also as a potent regulator of various metabolic processes. Leucine and its derivatives, including potentially “((4-(o-Tolyloxy)phenyl)sulfonyl)leucine,” could have applications in enhancing postprandial glycemic control and augmenting muscle protein synthesis. These properties suggest its utility in managing conditions like sarcopenia and type 2 diabetes (L. V. van Loon, 2012).

Sulfonamide Compounds

Sulfonamides, characterized by the sulfonamide group, show a broad range of biological activities. These compounds have been developed for their antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. Given the structural importance of the sulfonamide group, derivatives such as “((4-(o-Tolyloxy)phenyl)sulfonyl)leucine” could be of interest in the design and development of new therapeutic agents targeting a variety of diseases (Helloana Azevedo-Barbosa et al., 2020).

Antioxidant and Antitumor Applications

The sulfonamide group's inclusion in pharmaceuticals has been linked to significant therapeutic benefits, including antitumor activities. Studies suggest that the structural features associated with sulfonamide derivatives play a critical role in their biological activities, offering a pathway to developing new drugs with enhanced efficacy against cancer and other conditions (I. Gulcin & P. Taslimi, 2018).

Medicinal Chemistry of Sulfone Derivatives

The synthesis and application of cyclic sulfone derivatives in medicinal chemistry have been explored due to their diverse biological activities. Compounds containing sulfone groups have been utilized in treating diseases like tuberculosis and leprosy, highlighting their potential as a basis for designing new therapeutic molecules (M. A. Alam et al., 2018).

Eigenschaften

IUPAC Name |

4-methyl-2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO5S/c1-13(2)12-17(19(21)22)20-26(23,24)16-10-8-15(9-11-16)25-18-7-5-4-6-14(18)3/h4-11,13,17,20H,12H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTGJTCEKLOLRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC(CC(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((4-(o-Tolyloxy)phenyl)sulfonyl)leucine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

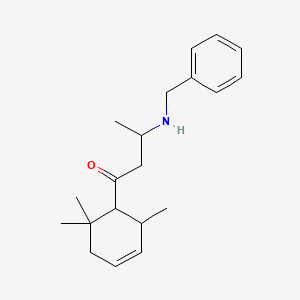

![N-(3-methoxybenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2495447.png)

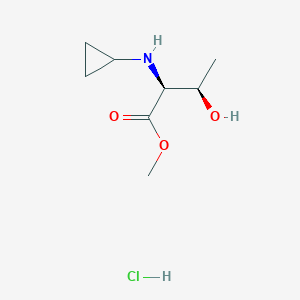

![1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2495448.png)

![N-cyclopentyl-1-((2-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2495449.png)

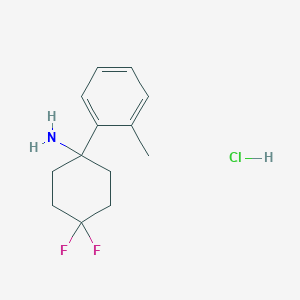

![3-Bromo-2-chloro-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-4-carboxamide](/img/structure/B2495452.png)